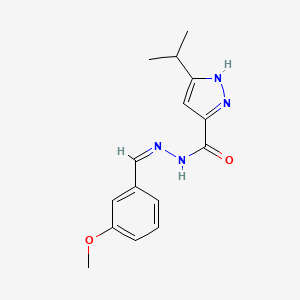

(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Descripción

(Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, an isopropyl group, and a methoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Propiedades

IUPAC Name |

N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFWRWXTIJMCQB-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The hydrazide and imine groups undergo hydrolysis under acidic or basic conditions:

-

Hydrazide hydrolysis :

Yields 3-isopropyl-1H-pyrazole-5-carboxylic acid and hydrazine . -

Schiff base hydrolysis :

Releases 3-methoxybenzaldehyde and the pyrazole carbohydrazide intermediate .

Conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux, 6–8 hrs | Carboxylic acid + hydrazine salt |

| Basic hydrolysis | NaOH (2M), ethanol, 4–6 hrs | Carboxylate + free hydrazine |

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals via the pyrazole nitrogen, hydrazide oxygen, and imine nitrogen .

Example Metal Complexes:

Synthesis : Reflux with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol (4–6 hrs) .

Condensation Reactions

The hydrazide group reacts with aldehydes/ketones to form new hydrazone derivatives :

Notable Derivatives:

| Carbonyl Compound | Product | Biological Activity |

|---|---|---|

| 4-nitrobenzaldehyde | (Z)-N'-(4-nitrobenzylidene) derivative | Enhanced antitumor activity |

| Acetylacetone | Cyclic dihydrazone | Antioxidant properties |

Conditions : Reflux in ethanol (5–8 hrs) with glacial acetic acid catalyst .

Acylation Reactions

The hydrazide reacts with acyl chlorides to form N-acylated derivatives :

Example Acylating Agents:

| Acyl Chloride | Product | Application |

|---|---|---|

| Benzoyl chloride | N'-benzoyl derivative | Improved lipophilicity for drug delivery |

| Acetyl chloride | N'-acetyl derivative | Intermediate for heterocyclic synthesis |

Conditions : Room temperature, dry ether, 2–3 hrs .

Redox Reactions

-

Oxidation : The imine bond (-C=N-) oxidizes to a nitro group (-NO₂) under strong oxidizing agents (e.g., KMnO₄/H₂SO₄) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine (-CH₂-NH-) .

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions with nitriles or alkynes under microwave irradiation, forming fused pyrazolo-triazole or pyrazolo-pyrimidine systems.

Example Reaction:

Conditions : Microwave (150°C, 20 min), 70–80% yield.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrazole-5-carbohydrazide exhibit significant anticancer properties. A study synthesized various substituted pyrazole derivatives and evaluated their effects on A549 lung cancer cells. The results demonstrated that these compounds inhibited cell growth and induced apoptosis, suggesting their potential as anticancer agents .

| Compound | Activity | Reference |

|---|---|---|

| (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Highest growth inhibitory effect |

Antimicrobial Properties

Pyrazole derivatives, including (Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, have shown antimicrobial activity against various pathogens. A review highlighted the effectiveness of Schiff bases derived from pyrazoles against multidrug-resistant bacteria, indicating their potential as novel antimicrobial agents .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus epidermidis | MIC = 7.81 µg/mL | |

| Acinetobacter baumannii | MIC = 15.62 µg/mL |

Case Study 1: Anticancer Evaluation

A recent study focused on the synthesis of various pyrazole derivatives and evaluated their effects on different cancer cell lines. The findings indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Effectiveness

Another research effort evaluated the antimicrobial properties of pyrazole derivatives against common pathogens. The study found that specific compounds exhibited superior activity compared to standard antibiotics, highlighting their potential for clinical applications in treating infections caused by resistant strains .

Mecanismo De Acción

The mechanism of action of (Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-3-isopropyl-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

- (Z)-3-isopropyl-N’-(3-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

- (Z)-3-isopropyl-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxy group on the benzylidene moiety. This functional group can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group may enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy compared to similar compounds with different substituents.

Actividad Biológica

(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole core substituted with isopropyl and methoxybenzylidene groups. The compound's molecular formula is , and its structural details can be represented using SMILES notation: CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC .

Anticancer Properties

Recent studies have shown that pyrazole derivatives, including (Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer activity. Pyrazole compounds are recognized for their ability to inhibit various cancer cell lines, including breast cancer (e.g., MDA-MB-231) and liver cancer (e.g., HepG2) cells. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and exhibit cytotoxic effects, suggesting that they can serve as potential leads in anticancer drug development .

Case Study: Synergistic Effects with Doxorubicin

A study investigated the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines. The results indicated that certain pyrazoles enhanced the efficacy of doxorubicin, leading to improved cytotoxicity compared to doxorubicin alone. This synergistic effect highlights the potential for (Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide to be used in combination therapies for more effective cancer treatment .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties against various pathogens. Research indicates that compounds similar to (Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain pyrazoles possess minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin against multidrug-resistant strains .

Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 12.5 | |

| Compound 2 | Escherichia coli | 15.62 | |

| Compound 3 | Acinetobacter baumannii | 15.62 |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. The presence of specific substituents on the pyrazole ring and adjacent aromatic systems can significantly influence their pharmacological profiles. For instance, electron-donating groups such as methoxy enhance the lipophilicity and biological activity of these compounds, while halogen substitutions improve their potency against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.